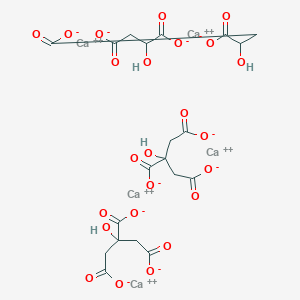
(R)-3-Methyl-1-hexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methyl-1-hexanol is an organic compound belonging to the class of alcohols. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule. This compound is characterized by a hydroxyl group (-OH) attached to a carbon chain, which includes a methyl group at the third position. It is commonly used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: ®-3-Methyl-1-hexanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-methyl-1-hexanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, ®-3-Methyl-1-hexanol is often produced through catalytic hydrogenation of 3-methyl-1-hexanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
化学反応の分析
Types of Reactions: ®-3-Methyl-1-hexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyl-1-hexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 3-methylhexane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-methyl-1-chlorohexane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 3-Methyl-1-hexanone.
Reduction: 3-Methylhexane.
Substitution: 3-Methyl-1-chlorohexane.
科学的研究の応用
®-3-Methyl-1-hexanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used as a solvent and an intermediate in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which ®-3-Methyl-1-hexanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group allows it to form hydrogen bonds, which can affect its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
(S)-3-Methyl-1-hexanol: The enantiomer of ®-3-Methyl-1-hexanol, differing only in the spatial arrangement of atoms.
3-Methyl-2-hexanol: A structural isomer with the hydroxyl group at the second position.
3-Methyl-1-pentanol: A shorter carbon chain analog.
Uniqueness: ®-3-Methyl-1-hexanol is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer and structural isomers. Its specific interactions with chiral environments make it valuable in asymmetric synthesis and chiral resolution processes.
特性
CAS番号 |
86423-92-9 |
|---|---|
分子式 |
C7H16O |
分子量 |
116.20 g/mol |
IUPAC名 |
(3R)-3-methylhexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChIキー |
YGZVAQICDGBHMD-SSDOTTSWSA-N |
異性体SMILES |
CCC[C@@H](C)CCO |
正規SMILES |
CCCC(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)
![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)







![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)
![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)



